molecular formula C11H19NO4 B558453 Boc-D-Pro-Ome CAS No. 73323-65-6

Boc-D-Pro-Ome

Cat. No. B558453
CAS RN: 73323-65-6
M. Wt: 229.27 g/mol
InChI Key: WVDGSSCWFMSRHN-MRVPVSSYSA-N
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Description

Boc-D-Pro-Ome, also known as N-Boc-D-proline methyl ester, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular weight of 229.28 .


Synthesis Analysis

While specific synthesis methods for Boc-D-Pro-Ome were not found in the search results, a related compound, D-proline-incorporated wainunuamide, was synthesized using solution phase peptide technique with TBTU [O-(Benzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium tetrafluoroborate] as the coupling reagent and triethylamine as the base .


Molecular Structure Analysis

The molecular formula of Boc-D-Pro-Ome is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 .


Physical And Chemical Properties Analysis

Boc-D-Pro-Ome has a boiling point of 288.6±33.0 °C and a density of 1.120±0.06 g/cm3 . It is stored at 2-8°C in a sealed, dry environment . It is soluble in DMSO .

Scientific Research Applications

  • Bioactive Gold(I) Complexes with 4-Mercaptoproline Derivatives : A study presented gold(I) bioconjugates bearing non-proteinogenic amino acid 4-mercaptoproline species as bioorganic ligands, including the synthesis of Boc-Pro(SH)-OMe. These complexes displayed excellent cytotoxic activity against various tumor human cell lines, suggesting their potential as anticancer agents (Gutiérrez et al., 2016).

  • Electrochemical Cyclization of Dipeptides to Form Bicyclic Peptidomimetics : This research synthesized highly constrained bicyclic dipeptides from Boc-(S)-serine-(S)-proline-OMe and Boc-(R,S)-α-methylserine-(S)-proline-OMe. The resultant compounds have potential applications in solid-phase peptide synthesis methodologies (Słomczyńska et al., 1996).

  • Structural Studies of β-Turn-Containing Peptide Catalysts for Atroposelective Bromination : This study involved a β-turn-containing tetra-peptide, Boc-Dmaa-D-Pro-Acpc-Leu-NMe2, used as a catalyst in the atroposelective bromination of 3-arylquinazolin-4(3H)-ones. The research provided insights into the structure-activity relationships of these catalysts (Metrano et al., 2016).

  • Design of Peptide Hairpins : A study focused on the design of beta-hairpin structures in synthetic nonapeptides, including Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe, revealing key insights into peptide folding and conformation (Rai et al., 2006).

  • Characterization of Water Wires Inside Hydrophobic Tubular Peptide Structures : This research characterized a one-dimensional wire of water molecules within a hydrophobic channel in the peptide Boc-(D)Pro-Aib-Leu-Aib-Val-OMe. The findings have implications in understanding water and proton transport in membranes and nanotubes (Raghavender et al., 2009).

  • Structure-Based Understanding of Ligand Affinity Using Human Thrombin : This study investigated compounds containing the thrombin-directed peptide D-Phe-ProboroArg-OH, including Boc-D-Phe-Pro-Arg-OMe, to understand ligand affinity in thrombin, contributing to structure-based drug design (Nienaber et al., 1996).

Safety And Hazards

Boc-D-Pro-Ome is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Boc-D-Pro-Ome were not found in the search results, it’s worth noting that the application of unnatural amino acids for the development of highly selective peptide linkers presents future perspectives in the field .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGSSCWFMSRHN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361581
Record name Boc-D-Pro-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Pro-Ome

CAS RN

73323-65-6
Record name Boc-D-Pro-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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